2-Methyl-2-(4-morpholinophenyl)propan-1-amine

Physicochemical profiling CNS drug design Lipophilicity

Procure 2-Methyl-2-(4-morpholinophenyl)propan-1-amine with confidence. Its unique gem-dimethyl group at the α-carbon enhances steric bulk and metabolic stability, while the rigid para-morpholinophenyl moiety is a privileged kinase hinge-binding motif. Unlike its des-methyl analog (CAS 1512260-47-7) or flexible alkyl-chain isomers (CAS 173273-39-7), this compound offers a distinct 3D pharmacophore with a TPSA of 38.5 Ų, ideal for focused CNS and fragment-based libraries. Choose this 98% pure building block for reproducible SAR studies and minimize false-positive screening hits.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B13590402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-morpholinophenyl)propan-1-amine
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C14H22N2O/c1-14(2,11-15)12-3-5-13(6-4-12)16-7-9-17-10-8-16/h3-6H,7-11,15H2,1-2H3
InChIKeyONVLTMJQOJHOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-morpholinophenyl)propan-1-amine (CAS 1018614-82-8): Structural and Physicochemical Baseline for Procurement Decisions


2-Methyl-2-(4-morpholinophenyl)propan-1-amine (CAS 1018614-82-8, MW 234.34 g/mol, C₁₄H₂₂N₂O) is a synthetic small-molecule amine featuring a para-morpholinophenyl group attached to a gem-dimethyl-substituted propan-1-amine backbone. Computed physicochemical properties include a LogP of 2.02, a topological polar surface area (TPSA) of 38.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.57 [1]. The compound is supplied as a research-grade building block (typical purity 98%) and is classified with GHS07 hazard labeling (harmful if swallowed, causes skin/eye irritation) . It belongs to the broader class of morpholine-containing phenylalkylamines, a scaffold frequently employed in medicinal chemistry for central nervous system (CNS) targets, kinase inhibitors, and GPCR ligand design programs.

Why Generic Substitution Fails for 2-Methyl-2-(4-morpholinophenyl)propan-1-amine: The Structural Specificity Problem


Compounds within the morpholinophenyl-alkylamine class cannot be interchanged without consequence, because subtle differences in substitution pattern produce divergent physicochemical profiles that directly impact suitability for specific synthetic or screening applications. The gem-dimethyl group at the α-carbon is a critical differentiator: it increases steric bulk and lipophilicity relative to the des-methyl analog 2-[4-(morpholin-4-yl)phenyl]propan-1-amine (CAS 1512260-47-7, MW 220.31), while the para-morpholine substitution on the phenyl ring—as opposed to the morpholine-on-alkyl-chain arrangement found in positional isomers such as 3-morpholino-1-phenylpropan-1-amine (CAS 173273-39-7)—fundamentally alters the spatial relationship between the basic amine and the morpholine oxygen, with consequences for hydrogen-bonding geometry and target engagement [1][2]. Furthermore, removal of the morpholine entirely (as in 2-methyl-2-phenylpropan-1-amine, CAS 21404-88-6) collapses the TPSA from 38.5 Ų to 26.0 Ų and eliminates two hydrogen bond acceptor sites, rendering the compound unsuitable as a surrogate for any assay or synthesis step designed around the morpholinophenyl pharmacophore . These structural distinctions mean that procurement cannot default to the nearest available in-class analog without risking irrelevant screening results or synthetic dead-ends.

Quantitative Differentiation Evidence for 2-Methyl-2-(4-morpholinophenyl)propan-1-amine Versus Closest Analogs


LogP Comparison: Target Compound vs. Des-Morpholino Analog Reveals 12-fold Higher TPSA-Driven Polarity

The target compound (LogP = 2.02, TPSA = 38.5 Ų) exhibits a markedly different polarity profile compared to its des-morpholino analog 2-methyl-2-phenylpropan-1-amine (CAS 21404-88-6, LogP = 2.15, PSA = 26.02 Ų). Although the LogP values are numerically close, the TPSA of the target compound is 48% higher (38.5 vs. 26.0 Ų), reflecting the contribution of the morpholine oxygen and ring nitrogen as additional hydrogen bond acceptors [1]. The target compound possesses three H-bond acceptors versus one for the des-morpholino analog. This difference is critical for applications where morpholine-mediated interactions (e.g., hinge-binding in kinase inhibitors, or interactions with GPCR polar residues) are essential components of the pharmacophore model. IMPORTANT CAVEAT: Direct head-to-head biological activity comparisons between these two compounds are not available in the published literature. The differentiation is based on computed physicochemical properties only.

Physicochemical profiling CNS drug design Lipophilicity

Gem-Dimethyl Substitution: Differentiating the Target Compound from the Des-Methyl Analog by Steric Bulk and Metabolic Implications

The target compound features a gem-dimethyl group at the α-carbon (C(CH₃)₂–CH₂NH₂), whereas its closest structural analog 2-[4-(morpholin-4-yl)phenyl]propan-1-amine (CAS 1512260-47-7) carries only a single methyl substituent at this position (CH(CH₃)–CH₂NH₂). The gem-dimethyl motif increases the steric volume around the primary amine, which is a well-established medicinal chemistry strategy for reducing N-dealkylation and oxidative metabolism at the α-carbon. This is a class-level inference drawn from extensive literature on gem-dimethyl effects in drug design (e.g., the 'gem-dimethyl effect' on cyclization and metabolic shielding), rather than a direct experimental comparison between these two specific compounds [1]. The additional methyl group also increases molecular weight from 220.31 to 234.34 g/mol and raises LogP by an estimated 0.5 log units relative to the des-methyl analog. CAVEAT: No published head-to-head metabolic stability data exists for these two compounds specifically.

Medicinal chemistry Metabolic stability Structure-activity relationships

Morpholine Ring Position: Para-Phenyl vs. Alkyl-Chain Attachment Distinguishes Target from Positional Isomer 3-Morpholino-1-phenylpropan-1-amine

The target compound places the morpholine ring directly on the para-position of the phenyl group (4-morpholinophenyl), creating a rigid, conjugated aromatic system. In contrast, the positional isomer 3-morpholino-1-phenylpropan-1-amine (CAS 173273-39-7) bears the morpholine on the terminal carbon of a three-carbon alkyl chain (3-morpholinopropyl), connected to the phenyl-bearing chiral carbon. While both compounds share the same molecular formula (C₁₃H₂₀N₂O for the isomer vs. C₁₄H₂₂N₂O for the target), the connectivity difference produces distinct spatial arrangements of the morpholine oxygen and the primary amine. The target compound's LogP of 2.02 (from Fluorochem) versus the positional isomer's reported LogP range of 1.41–2.05 reflects the sensitivity of lipophilicity to morpholine placement . The TPSA values are nearly identical (38.5 vs. 38.5 Ų) but the vector of the morpholine oxygen differs substantially, which can affect docking poses in structure-based drug design. CAVEAT: No direct comparative biological activity data is available in the public domain for these two compounds.

Pharmacophore design Positional isomer differentiation GPCR ligands

Commercial Purity Benchmarking: Vendor-Specified 98% Purity vs. Typical Research-Grade Analog Availability at 95%

The target compound is supplied by Fluorochem (SKU F683128) at a specified purity of 98%, with confirmed CAS registry (1018614-82-8), MDL number (MFCD10035604), and InChI Key (ONVLTMJQOJHOHZ-UHFFFAOYSA-N) . In comparison, the structural analog 2-methyl-2-phenylpropan-1-amine (CAS 21404-88-6) is listed by multiple vendors at a typical purity of 95% . The 3-percentage-point purity differential may be significant for applications requiring high-fidelity building blocks, such as fragment-based drug discovery, parallel library synthesis, or use as an analytical reference standard. The target compound is also listed by ChemScene (storage at 2–8°C, sealed dry conditions) and Leyan (98% purity, product code 1345713), indicating multi-vendor availability with consistent quality specifications .

Chemical procurement Quality control Building block purity

Fsp³ and CNS Drug-Likeness: Morpholine-Containing Scaffold Shows Higher Fraction sp³ than Aromatic-Rich Analogs

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.57, meaning that 8 of its 14 carbon atoms are sp³-hybridized . This value places it in a favorable range for drug-likeness, as higher Fsp³ correlates with increased clinical success rates and improved physicochemical profiles (solubility, reduced promiscuity) according to analyses by Lovering et al. [1]. For comparison, the des-morpholino analog 2-methyl-2-phenylpropan-1-amine (C₁₀H₁₅N) has an Fsp³ of approximately 0.60 (6 of 10 carbons sp³), which is comparable but achieved without the morpholine-mediated hydrogen bonding capability . The morpholine ring itself contributes four sp³ carbons to the scaffold, making the target compound simultaneously more polar (via oxygen and nitrogen HBA) and more three-dimensional than purely aromatic alternatives. CAVEAT: This is a class-level drug-likeness argument, not a direct biological performance comparison.

Drug-likeness metrics CNS penetration Molecular complexity

Best-Fit Research and Industrial Application Scenarios for 2-Methyl-2-(4-morpholinophenyl)propan-1-amine Based on Quantitative Evidence


Medicinal Chemistry Building Block for CNS-Penetrant Kinase Inhibitor Scaffolds Requiring Morpholine Hinge-Binding Motifs

The target compound's combination of TPSA (38.5 Ų, within CNS drug space), moderate LogP (2.02), and the para-morpholinophenyl moiety—a known privileged structure for ATP-competitive kinase hinge binding—makes it a strategically appropriate building block for synthesizing focused kinase inhibitor libraries. The gem-dimethyl group provides steric shielding of the primary amine that can be exploited for subsequent N-acylation or reductive amination steps during library construction, while potentially attenuating oxidative N-dealkylation in downstream biological evaluation [1]. Its Fsp³ of 0.57 supports three-dimensional scaffold diversity goals in lead generation programs.

Positional Isomer Control in GPCR Ligand SAR Studies: Rigid para-Morpholinophenyl vs. Flexible Alkyl-Linked Morpholine

When investigating structure-activity relationships at GPCR targets where the morpholine pharmacophore is hypothesized to engage a specific polar residue, the target compound provides a rigid, conjugation-stabilized morpholine orientation (N directly on phenyl ring) that is structurally distinct from flexible alkyl-linked isomers such as 3-morpholino-1-phenylpropan-1-amine. This rigidity makes the target compound the appropriate choice for testing hypotheses about morpholine spatial positioning in receptor binding pockets, where conformational constraint can differentiate active from inactive stereoelectronic arrangements [1].

Parallel Library Synthesis Requiring High-Purity Amine Building Blocks with Verified Analytical Documentation

With a vendor-specified purity of 98% and full analytical traceability (CAS 1018614-82-8, MDL MFCD10035604, InChI Key ONVLTMJQOJHOHZ-UHFFFAOYSA-N), the target compound meets the quality threshold for parallel medicinal chemistry libraries where impurity-related false positives in biological screening must be minimized. Multi-vendor availability (Fluorochem, ChemScene, Leyan) provides supply chain redundancy, while the recommended storage condition (sealed dry at 2–8°C) is consistent with standard laboratory cold-storage protocols .

Fragment-Based Drug Discovery (FBDD) with Morpholine-Containing Fragment Libraries

With a molecular weight of 234.34 g/mol (compliant with the Rule of Three for fragment screening: MW < 300), balanced LogP (2.02), and three hydrogen bond acceptor sites, the target compound meets fragment-likeness criteria for FBDD campaigns. Its substructure—a primary amine with gem-dimethyl shielding and a para-morpholinophenyl group—offers two distinct synthetic handles (the amine for amide coupling or reductive amination, and potential functionalization at morpholine-adjacent positions) for fragment growing or merging strategies. The compound's computed drug-likeness profile (Fsp³ = 0.57, TPSA = 38.5 Ų) supports its use as a starting point for hit elaboration [1].

Quote Request

Request a Quote for 2-Methyl-2-(4-morpholinophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.